2-(3-methoxypropyl)-8-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of diazaspiro decanone derivatives, including structures similar to the one of interest, typically involves multi-step synthetic routes. These processes may include the formation of spirocyclic cores through reactions such as intramolecular cyclization, conjugate addition, or through the use of cycloaddition strategies. For instance, the synthesis and evaluation of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones for antihypertensive activity provide insights into the synthetic approaches and the functional group variations possible within this scaffold (J. Caroon et al., 1981).
Molecular Structure Analysis
The molecular structure of diazaspiro decanone derivatives is characterized by the presence of a spiro linkage connecting a cycloalkane and a diazine ring, often with various substituents that can influence the compound's biological activity and physical properties. The stereochemistry and conformation of these spirocyclic compounds are crucial for their function, with studies on similar compounds showing that even minor changes in the structure can significantly impact their biological activity and interactions with biological targets (E. M. Flefel et al., 2017).
Chemical Reactions and Properties
Compounds of this class can undergo various chemical reactions, including functional group transformations, ring-opening reactions, and conjugate additions, depending on the substituents present on the spirocyclic and thiazole portions of the molecule. The reactivity can be tailored for specific synthetic goals, such as introducing new functional groups or modifying existing ones for further derivatization or to modulate the compound's biological activity (Çağla Begüm Apaydın et al., 2019).
Physical Properties Analysis
The physical properties of these compounds, including solubility, melting point, and crystallinity, can be influenced by the nature and position of substituents on the spirocyclic framework. For example, the introduction of methoxy groups or other electron-donating or withdrawing groups can affect the compound's polarity, solubility in various solvents, and its overall stability (S. V. Fedoseev et al., 2016).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, reactivity towards nucleophiles or electrophiles, and the stability of the compound under various conditions, are determined by the structural features of the diazaspiro decanone core and the thiazole ring. These properties are essential for understanding the compound's behavior in chemical reactions and its potential interactions with biological targets. Studies on similar compounds highlight the importance of the spirocyclic structure and substituent effects on the chemical behavior and potential biological activities of these molecules (Y. Ishihara et al., 1992).
properties
IUPAC Name |
2-(3-methoxypropyl)-8-(2-propyl-1,3-thiazole-4-carbonyl)-2,8-diazaspiro[4.5]decan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O3S/c1-3-5-16-20-15(13-26-16)18(24)21-9-6-19(7-10-21)12-17(23)22(14-19)8-4-11-25-2/h13H,3-12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSUKVDGTJIJYDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=CS1)C(=O)N2CCC3(CC2)CC(=O)N(C3)CCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.